molecular formula C15H18N2O3 B3005372 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea CAS No. 1226432-69-4

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B3005372
CAS No.: 1226432-69-4
M. Wt: 274.32
InChI Key: TVGPJYIATNFILK-UHFFFAOYSA-N
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Description

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea (CAS: 1226432-69-4) is a synthetic urea derivative of interest in medicinal chemistry and chemical biology research. This compound features a furan ring, a heterocycle frequently employed as a building block in pharmaceutical development due to its versatile reactivity and presence in bioactive molecules . The molecular structure combines a 2-methoxyphenyl group with a furan-propyl chain via a urea linkage, a functional group known for its ability to participate in hydrogen bonding and often associated with biological activity . With a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol, it is supplied with a purity of 95% or higher, ensuring consistency for research applications . Urea derivatives are key scaffolds in the development of enzyme inhibitors and have been investigated for their potential interactions with various biological targets, including aspartyl proteases . Furan-containing compounds are recognized for their broad utility in organic synthesis, serving as intermediates for the preparation of more complex molecular architectures, including ligands and potential chemical sensors . This product is intended for research and development use only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound for exploratory synthesis, library development, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(10-12-6-5-9-20-12)16-15(18)17-13-7-3-4-8-14(13)19-2/h3-9,11H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGPJYIATNFILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with isopropylamine to form 1-(furan-2-yl)propan-2-amine.

    Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl urea derivatives.

Scientific Research Applications

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The urea moiety can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in Aromatic Substituents

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea (CAS 1207028-68-9)
  • Structure : Replaces the 2-methoxyphenyl group with a benzodioxole ring.
  • Molecular Weight : 288.30 g/mol (C₁₅H₁₆N₂O₄).
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea (6a)
  • Structure : Incorporates an oxirane (epoxide) ring and a nitro group.
  • Relevance : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence reactivity and metabolic stability .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1)
  • Structure : Features a tert-butyl isoxazole substituent instead of the furan-propan-2-yl group.
  • Molecular Weight : 289.33 g/mol (C₁₅H₁₉N₃O₃).
  • Significance : The isoxazole ring’s polarity and tert-butyl group’s hydrophobicity may affect solubility and target selectivity .

Analogs with Heterocyclic Modifications

1-[1-(Furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea (CAS 1234973-86-4)
  • Structure : Replaces the 2-methoxyphenyl group with a thiophene ring.
  • Molecular Weight : 250.32 g/mol (C₁₅H₁₄N₄O₂S).
  • Impact : Thiophene’s sulfur atom introduces distinct electronic and hydrogen-bonding properties compared to methoxy-substituted aromatics .
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea (CAS 1797267-98-1)
  • Structure : Adds an oxadiazole ring linked to furan.
  • Molecular Weight : 390.4 g/mol (C₂₁H₁₈N₄O₄).
  • Key Feature : The oxadiazole moiety enhances rigidity and may improve metabolic stability .

Pharmacologically Active Urea Derivatives

1-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea (6a)
  • Synthesis Yield : 85% via reaction of isocyanate with 4-chloroaniline.
  • Activity : Demonstrated inhibitory effects against Cryptosporidium parvum IMPDH (IC₅₀ = 0.12 µM), highlighting the importance of halogenated aryl groups in potency .
1-(4-Chlorophenyl)-1-methyl-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea (5u)
  • Synthesis Yield : 56%.

Substituent Effects on Physicochemical Properties

Compound Aromatic Group Heterocycle Molecular Weight (g/mol) Key Feature
Target Compound 2-Methoxyphenyl Furan 274.3 (estimated) Balanced hydrophobicity/electron effects
1-(Benzo[d][1,3]dioxol-5-yl)-... (CAS 1207028-68-9) Benzodioxole Furan 288.30 Enhanced electron density
1-(5-(tert-Butyl)isoxazol-3-yl)-... (CAS 894271-91-1) 2-Methoxyphenyl Isoxazole 289.33 Increased steric bulk
1-(4-Chlorophenyl)-... (6a) 4-Chlorophenyl Acetylphenyl 331.12 Halogenation for potency

Biological Activity

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea, an organic compound characterized by a furan ring and a methoxyphenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.31 g/mol. The compound features a unique structural arrangement that influences its reactivity and biological interactions.

PropertyValue
IUPAC Name1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea
Molecular Weight274.31 g/mol
CAS Number1226432-69-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of furan-2-carbaldehyde with isopropylamine to yield 1-(furan-2-yl)propan-2-amine.
  • Urea Formation : The intermediate is reacted with 2-methoxyphenyl isocyanate to produce the final product.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan ring and methoxy group can facilitate interactions through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of target proteins.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Antiviral Activity

Recent studies have highlighted the potential of similar compounds in antiviral applications. For instance, derivatives containing furan rings have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential effectiveness.

Antitumor Activity

Compounds with similar urea moieties have been investigated for their antitumor properties. For example, studies on structurally related compounds have shown promising results in inhibiting tumor cell proliferation. The presence of the methoxy group may enhance selectivity towards cancer cells while minimizing toxicity to normal tissues.

Case Studies

A comparative analysis was conducted on various derivatives of urea compounds, focusing on their biological activities:

Compound NameActivity TypeIC50 (µM)Reference
1-(1-(Furan-2-yl)propan-2-yl)-3-(4-methoxyphenyl)ureaAntiviral20
1-(Furan-2-yl)-3-(phenyl)ureaAntitumor15
1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidineAntiviral10

These findings underscore the potential applicability of this compound in therapeutic contexts, particularly as a scaffold for developing new antiviral or anticancer agents.

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